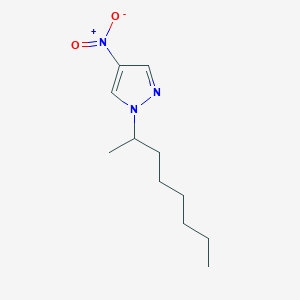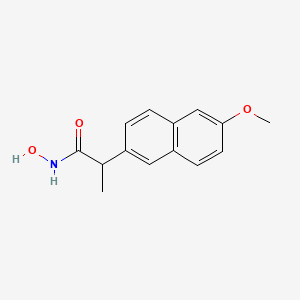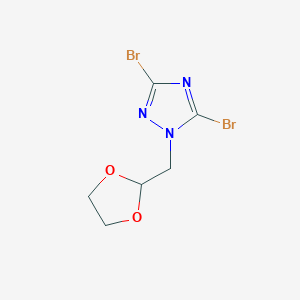![molecular formula C9H5Br2ClFN3 B6344531 3,5-Dibromo-1-[(3-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240580-48-6](/img/structure/B6344531.png)
3,5-Dibromo-1-[(3-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,5-Dibromo-1-[(3-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazole” is a complex organic molecule that contains several functional groups. It has a 1,2,4-triazole ring which is a type of azole, a class of five-membered nitrogen-containing heterocycles. The triazole ring is substituted at the 1-position with a [(3-chloro-2-fluorophenyl)methyl] group and at the 3 and 5 positions with bromine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the halogens (bromine, chlorine, and fluorine) and the 1,2,4-triazole ring would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its structure and the conditions under which it is used. The presence of the halogens might make it susceptible to nucleophilic substitution reactions. The triazole ring might also participate in various reactions .Mecanismo De Acción
The mechanism of action of 3,5-DB-1-CFMT is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, such as proteases, phosphatases, and kinases, by binding to the active site of the enzyme and preventing it from binding to its substrate. It is also believed to interact with other molecules, such as proteins, nucleic acids, and cell membrane components, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-DB-1-CFMT have not been extensively studied. However, it has been shown to have an inhibitory effect on the activity of enzymes, such as proteases, phosphatases, and kinases, as well as to interact with other molecules, such as proteins, nucleic acids, and cell membrane components. It has also been shown to have an effect on the structure and function of proteins and nucleic acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3,5-DB-1-CFMT in laboratory experiments is its ability to inhibit the activity of enzymes, such as proteases, phosphatases, and kinases. This can be useful for studying the structure and function of proteins and nucleic acids, as well as for studying cell signaling pathways. However, 3,5-DB-1-CFMT can also have adverse effects on the activity of proteins and nucleic acids, which can limit its usefulness in certain experiments. Additionally, it can be difficult to obtain in large quantities, which can also limit its usefulness in some experiments.
Direcciones Futuras
The potential future directions for 3,5-DB-1-CFMT include further research into its effects on the structure and function of proteins and nucleic acids, its use as an inhibitor of enzymes, and its potential applications in drug discovery. Additionally, further research into its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments, could help to further elucidate its potential uses. Finally, further research into its synthesis methods could help to make it easier to obtain in larger quantities.
Métodos De Síntesis
The synthesis of 3,5-DB-1-CFMT is a two-step process. The first step involves the reaction of 3-chloro-2-fluorophenylmethyl bromide with sodium azide in the presence of a base, such as potassium carbonate, to produce an intermediate compound, 3-chloro-2-fluorophenylmethyl-1H-1,2,4-triazole. This intermediate compound is then reacted with bromine to produce 3,5-DB-1-CFMT.
Aplicaciones Científicas De Investigación
3,5-DB-1-CFMT has been studied for its potential applications in scientific research, including its use in the synthesis of other compounds, as a catalyst for chemical reactions, and as an inhibitor of enzymes. It has also been used in the study of the structure and function of proteins and nucleic acids, as well as in the study of cell signaling pathways.
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize risk. It’s important to refer to the relevant Material Safety Data Sheet (MSDS) for detailed safety information .
Propiedades
IUPAC Name |
3,5-dibromo-1-[(3-chloro-2-fluorophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2ClFN3/c10-8-14-9(11)16(15-8)4-5-2-1-3-6(12)7(5)13/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMDTRIFBQXICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344448.png)


![4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6344469.png)
![1-[(3-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344474.png)
![1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6344492.png)
![1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine](/img/structure/B6344497.png)
![1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344502.png)
![1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344508.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344514.png)
![3,5-Dibromo-1-[4-(2-chlorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B6344518.png)


